molecular formula C7H10ClN3 B1357119 N-phenyl-guanidine hydrochloride CAS No. 6522-91-4

N-phenyl-guanidine hydrochloride

Cat. No. B1357119
CAS RN: 6522-91-4
M. Wt: 171.63 g/mol
InChI Key: FHOQBEFKSSAXDW-UHFFFAOYSA-N
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Description

“N-phenyl-guanidine hydrochloride” is a compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. It is a derivative of guanidine, a strong organic base found in the urine as a normal product of protein metabolism .


Synthesis Analysis

The synthesis of guanidines, including N-phenyl-guanidine hydrochloride, can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This method provides efficient access to diverse guanidines .


Molecular Structure Analysis

The molecular structure of N-phenyl-guanidine hydrochloride can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as mass spectrometry .


Chemical Reactions Analysis

Guanidines, including N-phenyl-guanidine hydrochloride, are versatile functional groups in chemistry. They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .

Scientific Research Applications

Inhibition of Serum Alkaline Phosphatase Isoenzymes

N-phenyl-guanidine hydrochloride has been studied for its potential in selectively inhibiting serum alkaline phosphatase isoenzymes. It was found that guanidine hydrochloride can differentially inhibit isoenzymes from liver, bone, intestine, and placenta, with variations in inhibition based on time and concentration. This property suggests its potential use in clinical pathology for enzyme activity analysis (Shephard & Peake, 1986).

DNA Isolation in Eukaryotic Cells

Guanidine hydrochloride is often used in RNA isolation but has been found effective for the rapid isolation of chromosomal DNA in eukaryotic cells. This simple technique, involving GHCl and ethanol precipitation, is well-suited for preparing DNA from a large number of tissue samples, highlighting its utility in molecular biology and genetic research (Bowtell, 1987).

Oxygen Isotope Ratio Measurements

Guanidine hydrochloride has been used to convert water in biological fluids to carbon dioxide for oxygen isotope ratio measurements. This technique is significant for studies involving stable isotope analysis in biological samples, providing a novel method for tracing and analysis in fields like biochemistry and environmental sciences (Wong, Lee, & Klein, 1987).

Protein Folding Studies

Studies on guanidine hydrochloride have shown its paradoxical role in both the folding and unfolding of proteins. At low concentrations, it can refold acid-unfolded proteins, stabilizing them in a partially ordered state. This finding is significant for understanding protein structure and function, as well as for biotechnological applications where protein stability and folding are critical (Hagihara, Aimoto, Fink, & Goto, 1993).

Antifungal Activity

Polyhexamethylene guanidine hydrochloride, a derivative of guanidine hydrochloride, has shown potent antifungal activity. It exhibits more potent activity than common antifungal drugs and has been studied for its mechanism of action, which involves inducing pore formation in fungal membranes. This research is significant for developing new antifungal treatments and understanding microbial resistance (Choi, Kim, & Lee, 2017).

Antiviral Research

Guanidine hydrochloride has been investigated for its potential to reduce the infectivity of viruses, such as poliovirus, for cultured mammalian cells. This study contributes to the field of virology, offering insights into the development of antiviral drugs (Loddo, Ferrari, Brotzu, & Spanedda, 1962).

Safety And Hazards

Guanidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Guanidine derivatives, including N-phenyl-guanidine hydrochloride, have found application in a diversity of biological activities . The combination of low toxicity with a high level of antibacterial activity of new guanidine-containing polymers suggests the possibility of obtaining new effective disinfectants .

properties

IUPAC Name

2-phenylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(9)10-6-4-2-1-3-5-6;/h1-5H,(H4,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOQBEFKSSAXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983829
Record name N-Phenylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-guanidine hydrochloride

CAS RN

6522-91-4
Record name Guanidine, N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6522-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine, N-phenyl-, hydrochloride (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CY Chen, HC Lin, YY Huang, KL Chen, JJ Huang… - Tetrahedron, 2010 - Elsevier
A ‘one-flask’ synthesis of guanidines was developed by reacting isocyanates and isothiocyanates with sodium bis(trimethylsilyl)amide followed by addition of primary or secondary …
Number of citations: 18 www.sciencedirect.com
GR Singh, SC Mehra - Asian Journal of Chemistry, 2006 - Asian Journal of Chemistry
Number of citations: 2

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